Ciclomulberrina

Descripción general

Descripción

Cyclomulberrin is an extended flavonoid that exhibits potent inhibition of human PLC/PRF/5 and KB cells in-vitro . It shows strong inhibition of arachidonic acid (AA)- and collagen-induced platelet aggregation . Cyclomulberrin also shows slight but significant antiplatelet effects on the aggregation induced by PAF .

Molecular Structure Analysis

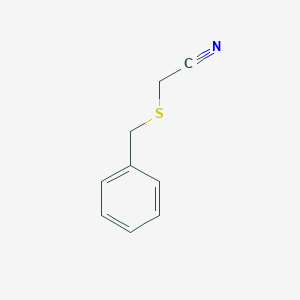

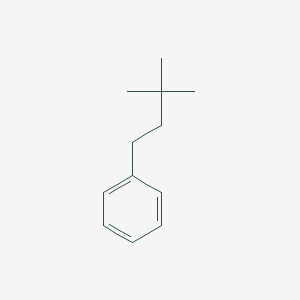

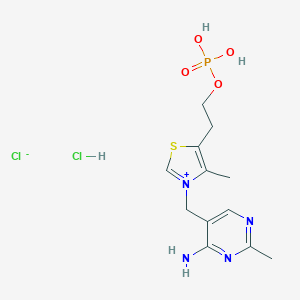

Cyclomulberrin has a molecular formula of C25H24O6 . It is substituted by a 2-methylprop-1-en-1-yl group at position 6, a 3-methylbut-2-en-1-yl group at position 11, and hydroxy groups at positions 3, 8, and 10 . The molecular weight is 420.5 g/mol .

Aplicaciones Científicas De Investigación

Agente neuroprotector

Se ha encontrado Ciclomulberrina en la corteza de las especies de Morus y se ha informado que protege las células neuronales humanas derivadas de la línea celular humana de neuroblastoma SH-SY5Y . Esto sugiere que la this compound podría tener aplicaciones potenciales en neurología y podría usarse en el tratamiento de enfermedades neurodegenerativas.

Agente protector

La this compound se clasifica como un agente protector . Los agentes protectores son sustancias que se administran para prevenir una enfermedad o trastorno, o que se utilizan en el proceso de tratamiento de una enfermedad o lesión debido a un agente venenoso . Esto implica que la this compound podría usarse en una variedad de aplicaciones médicas donde se requiere protección contra ciertas enfermedades o trastornos.

Metabolito vegetal

La this compound es un metabolito vegetal que se encuentra en Morus alba var. atropurpurea y otras especies de Morus . Como metabolito vegetal, la this compound podría tener diversas aplicaciones en biología vegetal y agricultura, incluyendo el fitomejoramiento y la ingeniería genética.

Agente antiinflamatorio

Un estudio de acoplamiento de la this compound con NF-κβ (un receptor responsable de la regulación y la respuesta inmune) mostró que la this compound tiene una afinidad de unión al receptor NF-κβ . Esto sugiere que la this compound podría proponerse como candidata para futuras investigaciones en el campo de la inflamación .

Potencial agente anticancerígeno

La this compound se aisló de las hojas de Artocarpus altilis (conocido como fruta de pan), que se ha utilizado tradicionalmente como fitoherbal para algunas enfermedades . Los extractos de la planta han mostrado fuertes actividades citotóxicas contra las células leucémicas en cultivo de tejidos , lo que sugiere que la this compound podría tener un uso potencial en el tratamiento de tumores .

Agente antimicrobiano

Los extractos de corteza de Artocarpus altilis, de los que se aisló la this compound, mostraron alguna actividad antimicrobiana contra bacterias Gram-positivas

Direcciones Futuras

Mecanismo De Acción

Target of Action

Cyclomulberrin, an extended flavonoid, primarily targets platelets in the human body . It inhibits arachidonic acid (AA) and collagen-induced platelet aggregation . Platelets play a crucial role in blood clotting and wound healing. By interacting with these cells, Cyclomulberrin can influence the body’s response to injury and inflammation.

Mode of Action

Cyclomulberrin interacts with its targets by inhibiting the aggregation of platelets, a process crucial for blood clotting . The compound shows inhibition of arachidonic acid (AA) and collagen-induced platelet aggregation, with an IC50 value of 128.2 μM . This means that Cyclomulberrin can effectively inhibit over half of the platelet aggregation activity at this concentration.

Result of Action

The primary result of Cyclomulberrin’s action is the inhibition of platelet aggregation . This could potentially lead to a decrease in blood clot formation, which may be beneficial in conditions where clotting is a concern Therefore, the use of Cyclomulberrin should always be under the guidance of a healthcare professional.

Análisis Bioquímico

Biochemical Properties

Cyclomulberrin is a complex molecule with a structure that includes a 6H,7H-chromeno[4,3-b]chromen-7-one core . This core is substituted by a 2-methylprop-1-en-1-yl group at position 6, a 3-methylbut-2-en-1-yl group at position 11, and hydroxy groups at positions 3, 8, and 10

Cellular Effects

Cyclomulberrin has been reported to have protective effects on human neuronal cells derived from the human neuroblastoma SH-SY5Y cell line

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

3,8,10-trihydroxy-11-(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-12(2)5-7-15-17(27)11-18(28)21-23(29)22-20(9-13(3)4)30-19-10-14(26)6-8-16(19)25(22)31-24(15)21/h5-6,8-11,20,26-28H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFDWXWLRGHYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC3C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317405 | |

| Record name | Cyclomulberrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclomulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19275-51-5 | |

| Record name | Cyclomulberrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19275-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclomulberrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclomulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 246 °C | |

| Record name | Cyclomulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)